Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is a chemical compound with the molecular formula C12H20O3. It is a member of the oxaspiro compounds, which are characterized by a spiro-connected oxane ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the esterification of 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures that the final product meets the required specifications for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products
Oxidation: Formation of 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylic acid.
Reduction: Formation of 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-methanol.
Substitution: Formation of various substituted oxaspiro compounds depending on the nucleophile used.
Scientific Research Applications
Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate is utilized in several research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors. The spiro structure provides unique steric properties that influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-oxaspiro[2.5]octane-2-carboxylate
- Methyl 2-ethyl-1-oxaspiro[2.5]octane-2-carboxylate
- Ethyl 1-oxaspiro[2.5]octane-2-carboxylate
Uniqueness
Methyl 5-ethyl-2-methyl-1-oxaspiro[25]octane-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
methyl 5-ethyl-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-4-9-6-5-7-12(8-9)11(2,15-12)10(13)14-3/h9H,4-8H2,1-3H3 |
InChI Key |
RJIFMJGEEOQXCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCCC2(C1)C(O2)(C)C(=O)OC |
Origin of Product |
United States |
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